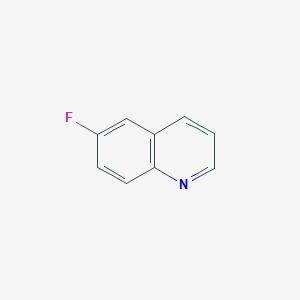

6-フルオロキノリン

概要

説明

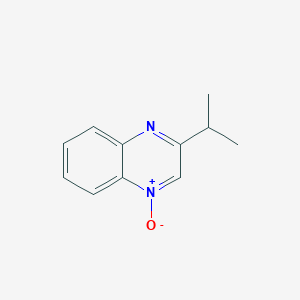

6-Fluoroquinoline is a fluorinated quinoline derivative that has been extensively studied due to its potential applications in medicinal chemistry and material science. The incorporation of a fluorine atom into the quinoline structure has been shown to significantly alter the chemical and physical properties of the molecule, making it a valuable target for the synthesis of various pharmacologically active compounds and novel materials with unique optical properties.

Synthesis Analysis

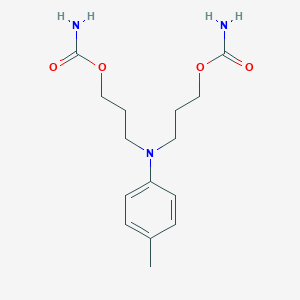

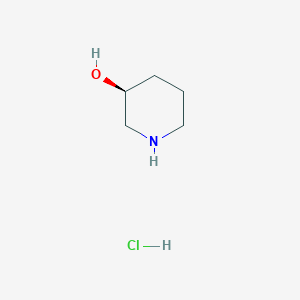

The synthesis of 6-fluoroquinoline derivatives has been approached through various methods. One approach involves the heterocyclization reaction between isonitrosoacetophenone hydrazones and 6-bromoquinoline-2-carboxaldehyde, followed by a sequence of aza-Diels-Alder/Suzuki cross-coupling reactions to produce "push-pull" fluorophores with interesting optical properties . Another method includes the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline as a key intermediate for the antimalarial compound 5-fluoroprimaquine, using nucleophilic sources of fluoride or electrophilic substitution with N-fluorosulfonimide (NFSI) . Additionally, the synthesis of 6-fluoroquinoline derivatives with antibacterial activity has been achieved by introducing cyclopropane-fused substituents at the C-7 position .

Molecular Structure Analysis

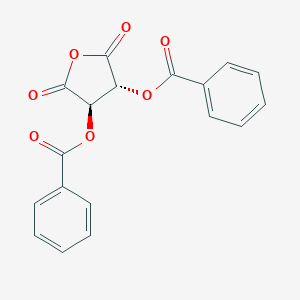

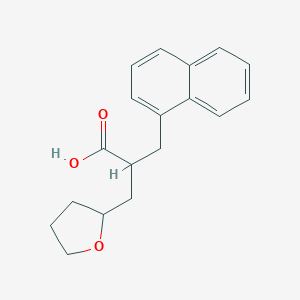

The molecular structure of 6-fluoroquinoline derivatives is characterized by the presence of a fluorine atom at the 6-position of the quinoline ring. This structural modification can influence the electronic distribution and reactivity of the molecule. For instance, the absolute configuration and intermediates of flumequine, a 6-fluoroquinoline derivative, were determined through X-ray structures of diastereoisomeric salts, showcasing the impact of fluorination on the molecule's stereochemistry .

Chemical Reactions Analysis

6-Fluoroquinoline and its derivatives participate in various chemical reactions that are essential for their functionalization and application. For example, the fluorine-amine exchange reaction has been used to transform 8-fluoro-3,4-dihydroisoquinoline into 8-amino derivatives, which serve as precursors for further synthesis . The organocatalytic transfer hydrogenation of 6-fluoroquinoline derivatives has also been reported, providing a metal-free route to key building blocks for fluoroquinolone antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroquinoline derivatives are influenced by their fluorination. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, which is crucial for their pharmacological activity. For instance, the physicochemical parameters such as log P, log D, and ligand efficiency of new 6-fluoroquinoline derivatives with antiplasmodial activity were calculated or determined experimentally to evaluate their drug-like properties . The phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones were also assessed, indicating the potential of these compounds in therapeutic applications .

科学的研究の応用

医薬品用途:抗菌剤

6-フルオロキノリンは、フルオロキノロン系抗生物質の合成における基本構造として機能します . これらの化合物は、特にグラム陰性菌に対して強力な抗菌活性を有することが知られています。 6位へのフッ素原子の導入は、細菌細胞壁への浸透を向上させ、DNA複製に重要な酵素である細菌DNAジャイレースを阻害することで、化合物の活性を高めます .

抗腫瘍研究:癌治療

研究によると、6-フルオロキノリンの特定の誘導体は抗腫瘍活性を示します . これらの化合物は、特にHeLa細胞などの哺乳類癌細胞株において、癌細胞中のトポイソメラーゼIIの有効な阻害剤として機能することができます。 この用途は、新しい癌治療法の開発において重要です .

酵素阻害:治療薬

6-フルオロキノリンとその誘導体は、酵素阻害剤として研究されてきました . 特定の酵素を阻害することにより、これらの化合物は、酵素活性が寄与する因子である関節リウマチや乾癬などのさまざまな疾患の治療に使用することができます .

農業用途:農薬

6-フルオロキノリンの化学的特性により、農薬の成分として農業で使用することができます . 耐性菌株に対するその有効性は、作物を細菌感染から保護し、より良い収量と作物の健康を確保するために活用できます .

材料科学:液晶成分

6-フルオロキノリンは、その構造的特性により、材料科学の分野で液晶の成分として応用されています . これらの用途は、ディスプレイやその他の電子機器の開発にとって重要です <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1

作用機序

Target of Action

The primary targets of 6-Fluoroquinoline are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

6-Fluoroquinoline inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The action of 6-Fluoroquinoline affects the biochemical pathways involved in DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the process of DNA replication . This leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The molecular and cellular effects of 6-Fluoroquinoline’s action primarily involve the disruption of bacterial DNA replication. This leads to the inhibition of bacterial growth and eventually bacterial death . Furthermore, 6-Fluoroquinoline exhibits a high activity against resistant bacteria, in particular, methicillin- and quinolone-resistant Staphylococcus, Streptococcus .

Action Environment

The action, efficacy, and stability of 6-Fluoroquinoline can be influenced by various environmental factors. This allows them to maintain their antibacterial activity in various environments within the body .

Safety and Hazards

6-Fluoroquinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of fluoroquinolones is typically reserved for cases in which the benefits clearly outweigh the risks .

将来の方向性

Fluoroquinolones, including 6-Fluoroquinoline, have been used for a long time as a basic structure for the search of synthetic antimalarial drugs . They have also found application in agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolones and their plausible practical applications .

特性

IUPAC Name |

6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDCSDVIVXJELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192710 | |

| Record name | Quinoline, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

396-30-5 | |

| Record name | 6-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

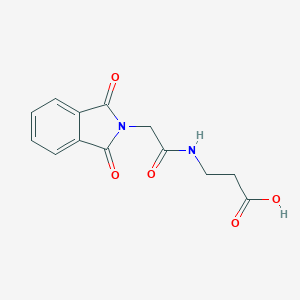

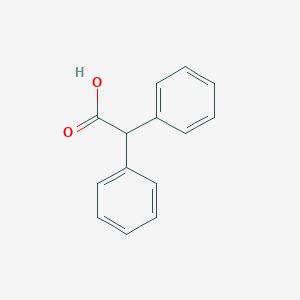

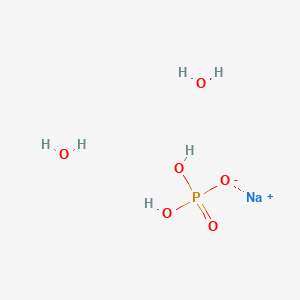

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。